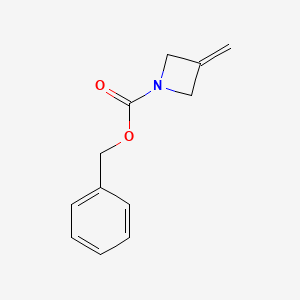![molecular formula C16H25N3O2 B1376420 tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate CAS No. 1392466-65-7](/img/structure/B1376420.png)
tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Pyrrolopyrazine derivatives, including the tert-butyl spiro compound, have shown promising antibacterial properties. These compounds can be explored for their potential to inhibit bacterial growth and treat bacterial infections .
Antifungal Activity
Similar to their antibacterial properties, these derivatives also exhibit antifungal activities. They could be used in the development of antifungal agents to combat fungal infections .
Antiviral Activity
The tert-butyl spiro compound has been associated with antiviral activities, making it a candidate for research into treatments for viral infections .
Kinase Inhibition
Kinase inhibition is another significant application. Pyrrolopyrazine derivatives have shown activity in inhibiting kinases, which are enzymes that play a crucial role in various cellular processes. This property is particularly relevant in cancer research and therapy .
Antidiabetic Activity
Some pyrrolopyrazine derivatives have been found to possess antidiabetic properties, suggesting potential applications in managing diabetes and related metabolic disorders .
Anti-inflammatory Activity
These compounds may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Antitumor Activity
The antitumor potential of pyrrolopyrazine derivatives makes them subjects of interest in cancer research, where they could be used to develop new anticancer drugs .
Cardiovascular Disease Management
Due to their ability to modulate blood glucose levels, these compounds might find applications in preventing and treating cardiovascular diseases associated with hyperglycemia and hyperlipidemia .
Each of these applications represents a unique avenue for scientific research and potential therapeutic development. The tert-butyl spiro compound’s versatility in exhibiting various biological activities makes it a valuable scaffold for drug discovery and development.
For further detailed information on each application, including study results and mechanisms of action, you can refer to the provided references.
Pyrrolopyrazine derivatives: synthetic approaches and biological activities Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Synthesis and therapeutic potential of imidazole containing compounds
properties
IUPAC Name |
tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-6-16(7-11-19)13-5-4-9-18(13)12-8-17-16/h4-5,9,17H,6-8,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAOCMNKHUVBJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


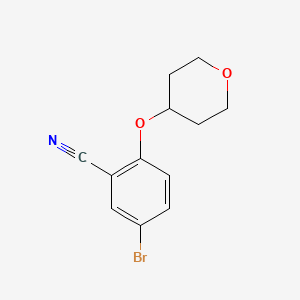
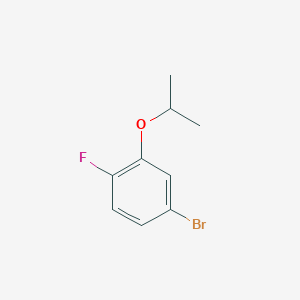
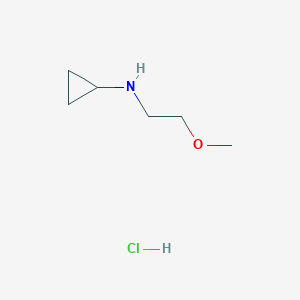
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
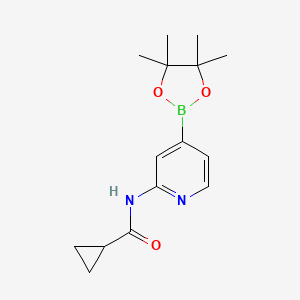


![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)


